In Vivo Lethality in Mice: (+)-N-Methylconiine Is 4.4× Less Toxic Than γ-Coniceine
In a direct comparative mouse bioassay, the relative lethal doses of γ-coniceine and the N-methylconiine enantiomers demonstrated a clear toxicity gradient. γ-Coniceine was the most lethal compound tested, with an LD50 of 4.4 mg/kg. In contrast, (+)-N-methylconiine exhibited an LD50 of 19.2 mg/kg, representing a 4.4-fold reduction in acute lethality. The rank order of toxicity was γ-coniceine (4.4 mg/kg) > (−)-N-methylconiine (16.1 mg/kg) > (±)-N-methylconiine (17.8 mg/kg) > (+)-N-methylconiine (19.2 mg/kg) [1]. This stereoselective toxicity pattern correlates directly with in vitro nAChR agonist potency.
| Evidence Dimension | Acute lethality (LD50) |
|---|---|
| Target Compound Data | (+)-N-Methylconiine LD50 = 19.2 mg/kg; (−)-N-methylconiine LD50 = 16.1 mg/kg |
| Comparator Or Baseline | γ-Coniceine LD50 = 4.4 mg/kg; coniine enantiomers reported in prior study |
| Quantified Difference | (+)-N-Methylconiine is 4.4× less toxic than γ-coniceine; (−)-enantiomer is 1.19× more toxic than (+)-enantiomer |
| Conditions | Mouse bioassay, intraperitoneal administration |
Why This Matters
Procurement of stereochemically defined methylconiine enantiomers enables dose-response studies with predictable in vivo toxicity windows; researchers studying γ-coniceine require higher safety precautions.
- [1] Lee ST, Green BT, Welch KD, Pfister JA, Panter KE. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers. Chem Res Toxicol. 2013;26(4):616-621. PMID: 23514442. View Source
